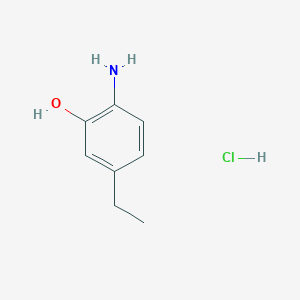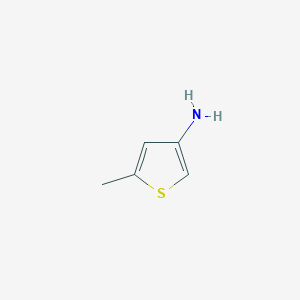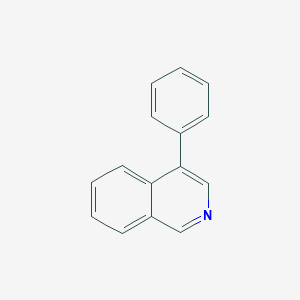![molecular formula C13H8BrN3O B177057 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 145731-84-6](/img/structure/B177057.png)
3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine, also known as BPO-27, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of oxadiazoles, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine is not fully understood. However, it has been proposed that 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine exerts its biological effects by inhibiting specific enzymes and signaling pathways. For example, 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. By inhibiting these enzymes, 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine may prevent the invasion and metastasis of cancer cells. 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemische Und Physiologische Effekte
3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has been shown to possess a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of microorganisms. 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has also been shown to inhibit the activity of specific enzymes and signaling pathways, which may contribute to its biological effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has also been extensively studied, and its biological effects have been well characterized. However, there are also limitations to using 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine in lab experiments. For example, 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine may have off-target effects, which could complicate the interpretation of experimental results. In addition, 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine may not be suitable for all types of experiments, and its biological effects may vary depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine. One area of research is to further elucidate the mechanism of action of 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine. This could involve identifying the specific enzymes and signaling pathways that are targeted by 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine. Another area of research is to investigate the potential therapeutic applications of 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine. This could involve testing the efficacy of 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine in animal models of cancer, inflammation, and infection. Finally, future research could focus on developing new derivatives of 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine that possess improved biological activity and selectivity.
Synthesemethoden
The synthesis of 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine involves the reaction of 2-bromo-5-(pyridin-2-yl)-1,3,4-oxadiazole with 2-bromo-4-nitrophenylamine in the presence of a base. The resulting product is then reduced to yield 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine. This synthesis method has been optimized to yield high purity and yield of 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine.
Wissenschaftliche Forschungsanwendungen
3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has been extensively studied for its potential applications in scientific research. It has been shown to possess anticancer, anti-inflammatory, and antimicrobial properties. 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has been found to possess antimicrobial activity against a wide range of microorganisms.
Eigenschaften
CAS-Nummer |
145731-84-6 |
|---|---|
Produktname |
3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine |
Molekularformel |
C13H8BrN3O |
Molekulargewicht |
302.13 g/mol |
IUPAC-Name |
2-(2-bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H8BrN3O/c14-11-6-2-1-5-10(11)13-17-16-12(18-13)9-4-3-7-15-8-9/h1-8H |
InChI-Schlüssel |
CCPYCXAUSQZJHG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CN=CC=C3)Br |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CN=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Dimethylamino)methyl]-2,3-dihydroinden-1-one](/img/structure/B176974.png)
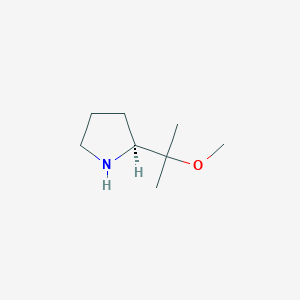
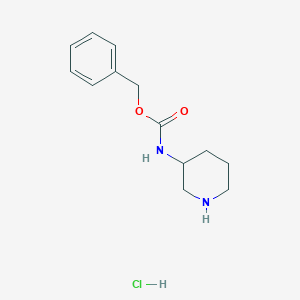

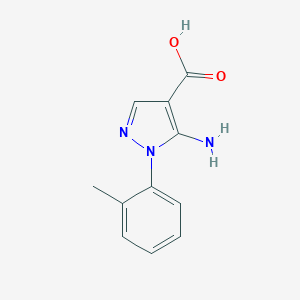
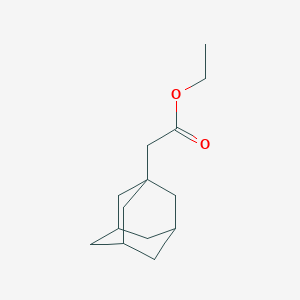
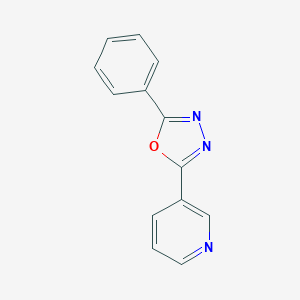
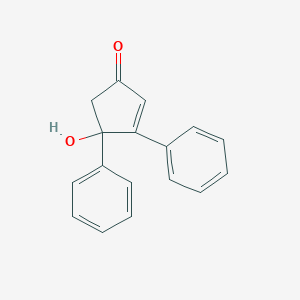
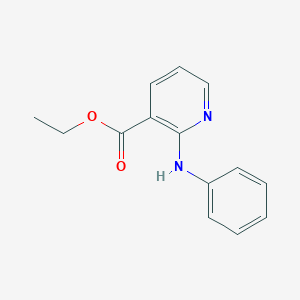
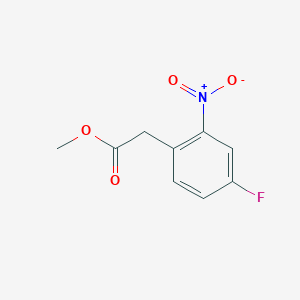
![1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate](/img/structure/B176998.png)
